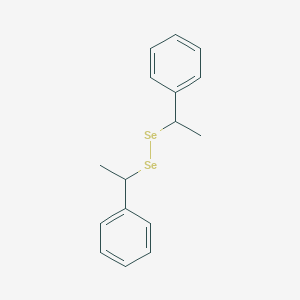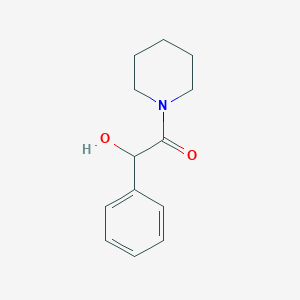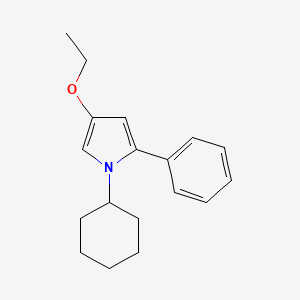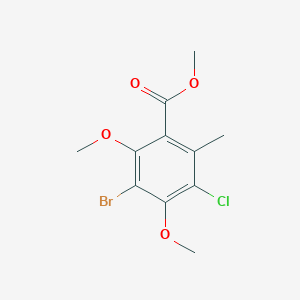
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound consists of a pyridine ring attached to a propyl chain, which is further connected to a benzoate group substituted with a dimethylanilino moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate typically involves a multi-step process. One common method includes the reaction of 2-(2,3-dimethylanilino)benzoic acid with 3-(pyridin-4-yl)propanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in carbon tetrachloride under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Pyridin-2-yl)propyl 2-(2,3-dimethylanilino)benzoate
- 3-(Pyridin-3-yl)propyl 2-(2,3-dimethylanilino)benzoate
- 3-(Pyridin-4-yl)propyl 2-(2,4-dimethylanilino)benzoate
Uniqueness
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate is unique due to its specific substitution pattern on the benzoate and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the dimethylanilino group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
106724-32-7 |
|---|---|
Formule moléculaire |
C23H24N2O2 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
3-pyridin-4-ylpropyl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C23H24N2O2/c1-17-7-5-11-21(18(17)2)25-22-10-4-3-9-20(22)23(26)27-16-6-8-19-12-14-24-15-13-19/h3-5,7,9-15,25H,6,8,16H2,1-2H3 |
Clé InChI |
SUDUCJAHFDIAKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OCCCC3=CC=NC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


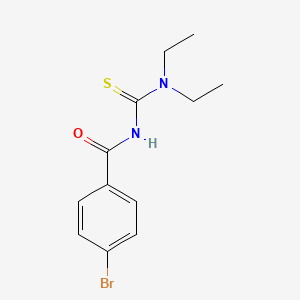
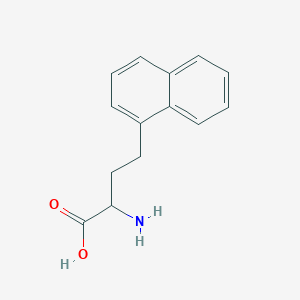
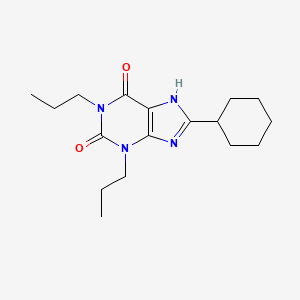
![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
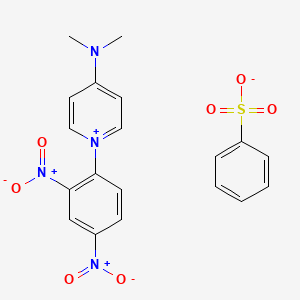
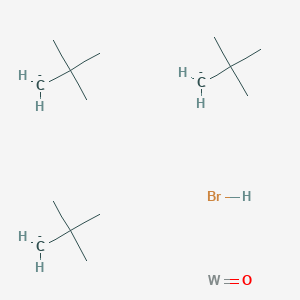

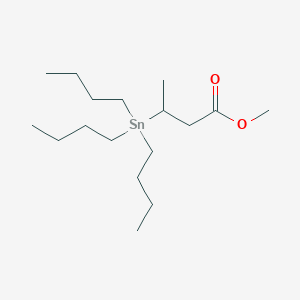

![2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane](/img/structure/B14324270.png)
